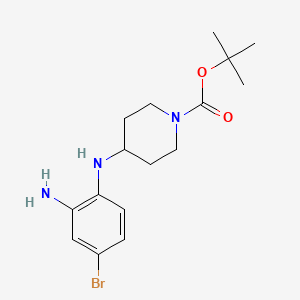

tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate (CAS: 79099-00-6) is a piperidine-based compound featuring a tert-butyl carbamate protective group and a 2-amino-4-bromophenyl substituent. This structure is pivotal in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting receptors like muscarinic acetylcholine receptors ().

Properties

IUPAC Name |

tert-butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDALQGCUNYHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737904 | |

| Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383968-85-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-4-bromophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383968-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via imine formation between the ketone group of N-Boc-4-piperidone and the primary amine of 4-bromoaniline, followed by borohydride-mediated reduction. Acetic acid catalyzes the imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. STAB selectively reduces the imine intermediate to the secondary amine without affecting the Boc-protecting group.

Key parameters :

Yield and Purification

The reaction achieves a 72% yield after recrystallization. Impurities primarily include unreacted starting materials and over-reduced byproducts. Recrystallization in a 1:3 DCM/hexanes mixture enhances purity to >95%, as confirmed by HPLC.

Hydrogenation of Imine Intermediates

The Chinese patent CN107805218B outlines a route to 4-Boc-aminopiperidine via imine hydrogenation, which could be adapted for the target compound.

Synthetic Steps

- Ketal formation : React N-benzyl-4-piperidone with trimethyl orthoformate in methanol under acid catalysis.

- Imine generation : Condense the ketal with tert-butyl carbamate.

- Hydrogenation : Use Pd/C (10 wt%) under H₂ (50 psi) to reduce the imine and remove the benzyl group.

Advantages :

- Avoids harsh reducing agents.

- High functional group tolerance.

Limitations :

- Requires additional steps for introducing the 4-bromophenyl group.

Comparative Analysis of Methods

Reaction Optimization Insights

Reductive Amination

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂).

Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyanation.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Amine derivatives.

Substitution: : Cyanide derivatives, among others.

Scientific Research Applications

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). This compound acts as a semi-flexible linker, which is crucial for the design of bifunctional molecules that can selectively degrade target proteins. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the orientation necessary for ternary complex formation between the target protein, E3 ligase, and the PROTAC itself .

Anticancer Research

The compound has been investigated for its potential use in anticancer therapies. Its ability to selectively target and degrade specific oncoproteins makes it a promising candidate in cancer treatment protocols. Studies have shown that modifications to the piperidine core can significantly influence its biological activity and selectivity towards cancer targets .

Neuropharmacology

Research indicates that compounds similar to this compound may have implications in neuropharmacology, particularly in modulating neurotransmitter systems. The piperidine structure is known to interact with various receptors, which could lead to advancements in treating neurological disorders .

Case Study 1: Development of PROTACs

In a recent study, researchers synthesized a series of PROTACs using this compound as a linker. These compounds demonstrated enhanced degradation rates of target proteins compared to traditional small molecules, showcasing the effectiveness of this compound in drug design .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of derivatives of this compound. The study revealed that certain modifications to the bromophenyl group improved selectivity against cancer cell lines while reducing toxicity to normal cells. This highlights the potential for developing safer cancer therapies using this compound as a scaffold .

Mechanism of Action

The mechanism by which tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Biological Activity

tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate, also known by its CAS number 1383968-85-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BrN3O2, with a molecular weight of 370.29 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and an amino-bromophenyl moiety, which may contribute to its biological activity.

Anticancer Potential

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, a related piperidine derivative demonstrated better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been investigated. Certain analogs have shown potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Inhibition of Enzymatic Activity

Compounds with structural motifs similar to this compound have been evaluated for their ability to inhibit enzymes relevant to cancer progression and bacterial resistance. For example, some derivatives have been identified as effective inhibitors of the 17β-HSD enzyme family, which plays a role in steroid metabolism and cancer proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amination and carboxylation processes. The development of efficient synthetic routes remains crucial for optimizing yields and enhancing biological activity.

| Synthesis Steps | Reagents | Conditions |

|---|---|---|

| Step 1: Amination | Brominated aniline + Piperidine | Base catalyst |

| Step 2: Carboxylation | tert-butyl chloroformate | Organic solvent |

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Piperidine Derivatives in Cancer Therapy :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and coupling. For example:

- Step 1 : Activation of the piperidine ring via tert-butyloxycarbonyl (Boc) protection to enhance stability during subsequent reactions .

- Step 2 : Introduction of the 2-amino-4-bromophenyl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, requiring inert conditions (e.g., nitrogen atmosphere) and catalysts like Pd(OAc)₂ .

- Critical Factors : Reaction temperature (often 80–130°C), solvent choice (e.g., DMSO or DMF for polar intermediates), and stoichiometric ratios (e.g., 1.2 equivalents of aryl halide to avoid side reactions) significantly impact yield .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- Spectroscopy :

- 1H/13C NMR : Resolves piperidine ring conformation and aryl substituent integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR .

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ ≈ 395.3 g/mol) and detects bromine isotopic patterns .

- Chromatography :

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Emergency Measures : Immediate access to eye wash stations and neutral-pH solvents (e.g., water) for accidental exposure .

Advanced Research Questions

Q. How does structural modification of the piperidine ring affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Substitution Position : The 4-position on the piperidine ring is critical for target binding. Bromine at the 4-bromoaryl group enhances steric bulk, potentially improving receptor affinity .

- Functional Groups : Replacement of the Boc group with trifluoroacetamido (e.g., in analogs) alters metabolic stability but may reduce solubility .

- Example Comparison :

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| 4-Bromophenyl substituent | Enhanced kinase inhibition (IC₅₀ = 0.2 μM) | |

| 4-Fluorobenzoyl analog | Reduced cytotoxicity (IC₅₀ = 5.8 μM) |

Q. How can conflicting biological activity data across studies be systematically addressed?

- Experimental Variables to Control :

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor assays) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

- Compound Purity : Ensure ≥95% purity via HPLC and exclude residual solvents (e.g., DMSO) that may artifactually modulate activity .

Q. What computational strategies predict this compound’s binding modes with biological targets?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for simulating interactions with targets like G-protein-coupled receptors (GPCRs).

- Key Parameters : Grid boxes centered on active sites (e.g., ATP-binding pocket for kinases) and flexible side-chain sampling .

- MD Simulations :

- Protocol : 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability. RMSD < 2 Å indicates robust target engagement .

Methodological Notes

- Contradictions in Evidence : Variations in reported yields (e.g., 60–85%) may arise from divergent purification methods (e.g., column chromatography vs. recrystallization) .

- Unresolved Challenges : Limited data on metabolic stability in vivo necessitates further pharmacokinetic studies using LC-MS/MS profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.